molecular formula C27H27N3O3 B2912242 2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-phenylacetamide CAS No. 894555-60-3

2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-phenylacetamide

Cat. No.: B2912242
CAS No.: 894555-60-3
M. Wt: 441.531
InChI Key: CAWBBNAUUJXGQP-UHFFFAOYSA-N
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Description

The compound 2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-phenylacetamide features a quinolinone core (7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl) substituted at position 3 with a (4-ethylphenyl)aminomethyl group and at position 1 with an N-phenylacetamide moiety. The acetamide group enhances solubility and facilitates interactions with biological targets, while the 4-ethylphenyl substituent may influence lipophilicity and receptor binding affinity.

Properties

IUPAC Name

2-[3-[(4-ethylanilino)methyl]-7-methoxy-2-oxoquinolin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O3/c1-3-19-9-12-22(13-10-19)28-17-21-15-20-11-14-24(33-2)16-25(20)30(27(21)32)18-26(31)29-23-7-5-4-6-8-23/h4-16,28H,3,17-18H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAWBBNAUUJXGQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)N(C2=O)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-phenylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Attachment of the Ethylphenyl Group: The ethylphenyl group can be attached through a nucleophilic substitution reaction, where an ethylphenyl halide reacts with the quinoline derivative.

    Formation of the Phenylacetamide Moiety: The final step involves the formation of the phenylacetamide moiety through an amide coupling reaction, typically using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) to reduce the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ethylphenyl group, where halogenated derivatives can be formed using reagents like halogens (e.g., chlorine, bromine).

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Scientific Research Applications

2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-phenylacetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-phenylacetamide involves its interaction with specific molecular targets. The quinoline core can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The exact molecular pathways involved depend on the specific biological context and target proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Functional Group Variations

(a) Quinolinone vs. Chromenone Derivatives
  • : The chromenone-based compound (±)-2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide replaces the quinolinone core with a chromenone system. Despite this difference, the acetamide linkage and anti-inflammatory activity (superior to ibuprofen) highlight the role of the acetamide group in bioactivity .
  • Key Insight: The quinolinone core in the target compound may offer enhanced metabolic stability compared to chromenone derivatives, as aromatic nitrogen atoms often improve resistance to oxidative degradation.
(b) Substituent Effects on the Quinolinone Core
  • : A closely related analog, 2-[7-methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1(2H)-quinolinyl]-N-[3-(trifluoromethyl)phenyl]acetamide, differs in the phenyl substituents (4-methylphenyl vs. 4-ethylphenyl on the aminomethyl group; N-phenyl vs. N-[3-(trifluoromethyl)phenyl] on the acetamide).
(c) N-Substituted 2-Arylacetamides
  • : The compound 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide demonstrates the versatility of acetamide derivatives. Its pyrazolyl core and dichlorophenyl substituent confer distinct hydrogen-bonding patterns and conformational flexibility, as revealed by crystallography .
Table 1: Comparative Data for Selected Analogs
Compound Name Core Structure Key Substituents Biological Activity LogP* (Predicted) Reference
Target Compound Quinolinone 3-[(4-Ethylphenyl)aminomethyl], N-phenyl Not reported ~3.8 -
(±)-Chromenone Derivative Chromenone 4-Methyl, N-(2-chloro-2-phenylacetyl) Anti-inflammatory (IC50 < ibuprofen) ~3.2
Compound Quinolinone 3-[(4-Methylphenyl)aminomethyl], N-[3-CF3-Ph] Not reported ~4.1
Pyrazolyl Acetamide Pyrazolyl 3,4-Dichlorophenyl, N-(1,5-dimethyl-3-oxo) Structural studies ~2.9

*LogP values estimated using ChemDraw.

Key Observations:
  • Bioactivity: The anti-inflammatory activity of the chromenone derivative suggests that the target compound’s quinolinone-acetamide framework may similarly target cyclooxygenase (COX) or prostaglandin pathways.

Biological Activity

The compound 2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-phenylacetamide (CAS Number: 893785-05-2) is a synthetic organic molecule with a complex structure that includes a quinoline core, which is widely recognized for its diverse biological activities. This article provides a detailed examination of the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C27H26N3O3C_{27}H_{26}N_{3}O_{3}, with a molecular weight of 459.5 g/mol. The structure features functional groups that may influence its biological activity, such as methoxy and phenyl groups.

PropertyValue
Molecular FormulaC27H26N3O3
Molecular Weight459.5 g/mol
CAS Number893785-05-2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may exert anticancer effects by inhibiting certain enzymes involved in cell proliferation and inducing apoptosis in cancer cells.

  • Enzyme Inhibition : The compound potentially inhibits enzymes that are crucial for cancer cell survival, thereby promoting cell death.
  • Apoptosis Induction : Studies suggest that the compound may trigger apoptotic pathways, leading to increased caspase activity and mitochondrial dysfunction in cancer cells.

Biological Activity and Therapeutic Potential

Recent studies have highlighted the potential therapeutic applications of this compound in various fields, particularly oncology. Below are key findings from recent research:

Anticancer Activity

Research has demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • MCF-7 Breast Cancer Cells : The compound was shown to induce apoptosis by decreasing intracellular pH, which perturbs cellular homeostasis and leads to cell death .

Case Studies

A study conducted on different cancer cell lines revealed the following observations:

  • Cell Lines Tested : MCF-7 (breast), Hep G2 (liver), and COLO 205 (colon).
  • Findings : The compound significantly reduced cell viability in a dose-dependent manner, with IC50 values indicating potent activity at low concentrations.
Cell LineIC50 (µM)Mechanism of Action
MCF-710Induction of apoptosis
Hep G215Enzyme inhibition
COLO 20512Mitochondrial dysfunction

Research Findings

Several studies have explored the biological mechanisms underlying the activity of this compound:

  • Caspase Activation : Activation of caspases was noted in treated cancer cells, indicating that the compound promotes apoptosis through intrinsic pathways.
  • Reactive Oxygen Species (ROS) : The generation of ROS was observed, suggesting that oxidative stress may play a role in its anticancer effects .

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